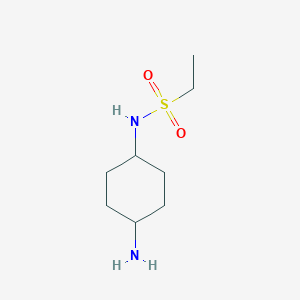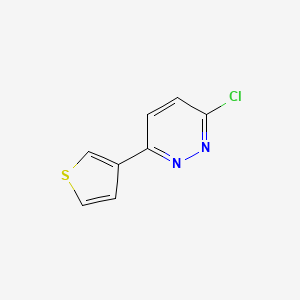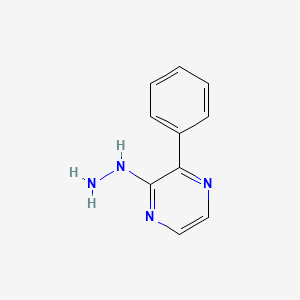
gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride
Vue d'ensemble
Description
Gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride is an organometallic compound widely used in scientific research. It is a chlorinated porphyrin complex with the molecular formula C44H28ClGaN4 and a molecular weight of 717.91 g/mol . This compound is known for its unique structure and properties, making it valuable in various fields such as photochemistry, biochemistry, and nanotechnology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride typically involves the reaction of tetraphenylporphyrin with gallium chloride. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) 5-10-15-20-(tetraphenyl)porphyrin oxide.
Reduction: Reduction reactions can convert the compound to its reduced form, gallium(III) 5-10-15-20-(tetraphenyl)porphyrin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include gallium(III) 5-10-15-20-(tetraphenyl)porphyrin oxide, reduced gallium(III) 5-10-15-20-(tetraphenyl)porphyrin, and substituted derivatives like gallium(III) 5-10-15-20-tetraphenylporphyrinato-diethylenetriamine .
Applications De Recherche Scientifique
Gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride is extensively used in scientific research, particularly in the following fields:
Photochemistry: It serves as a photosensitizer in the synthesis of other organometallic compounds.
Biochemistry: The compound is used as a catalyst in protein synthesis and to study protein structure and function.
Nanotechnology: It acts as a building block for fabricating nanostructures, such as nanowires and nanotubes.
Mécanisme D'action
The mechanism of action of gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride involves its ability to interact with molecular targets and pathways. In photochemistry, it absorbs light and transfers energy to other molecules, facilitating various photochemical reactions . In biochemistry, it acts as a catalyst by binding to specific sites on proteins, influencing their structure and function . The compound’s unique structure allows it to participate in these processes effectively .
Comparaison Avec Des Composés Similaires
Gallium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride can be compared with other similar compounds, such as:
Copper(II) 5-10-15-20-(tetraphenyl)porphyrin chloride: Similar in structure but contains copper instead of gallium.
Indium(III) 5-10-15-20-(tetraphenyl)porphyrin chloride: Contains indium instead of gallium and exhibits different chemical properties.
Manganese(III) 5-10-15-20-(tetraphenyl)porphyrin chloride: Contains manganese and is used in different catalytic applications.
The uniqueness of this compound lies in its specific interactions and applications in photochemistry, biochemistry, and nanotechnology, which are distinct from those of its analogs .
Propriétés
IUPAC Name |
22-chloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.ClH.Ga/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJWPJXZCABKS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[Ga](N45)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClGaN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)

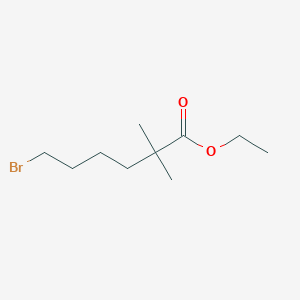
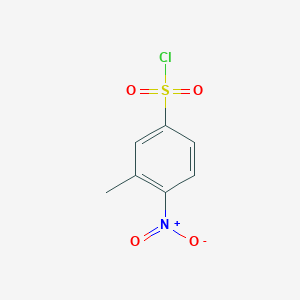
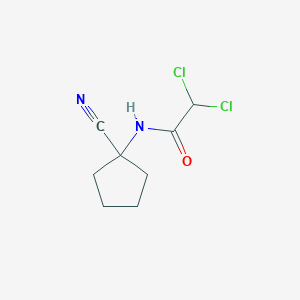
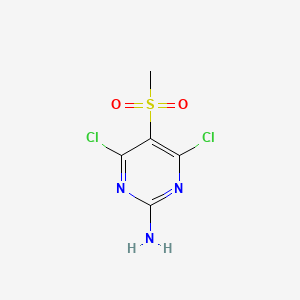
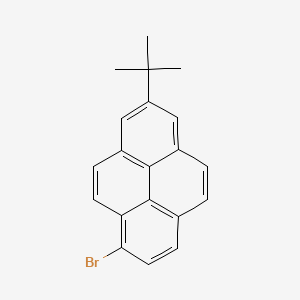
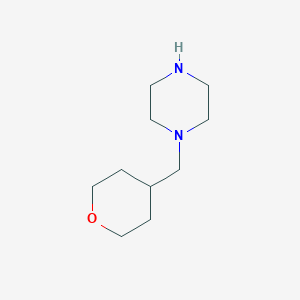
![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)
